molecular formula C6H10N3OP B6187720 4-(dimethylphosphoryl)pyrimidin-2-amine CAS No. 2639424-58-9

4-(dimethylphosphoryl)pyrimidin-2-amine

Cat. No.: B6187720
CAS No.: 2639424-58-9
M. Wt: 171.1
InChI Key:
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Description

4-(Dimethylphosphoryl)pyrimidin-2-amine is a chemical compound with the molecular formula C6H10N3OP. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylphosphoryl)pyrimidin-2-amine typically involves the reaction of chlorodimethylphosphine oxide with 2-aminopyrimidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

2-Aminopyrimidine+Chlorodimethylphosphine oxideThis compound\text{2-Aminopyrimidine} + \text{Chlorodimethylphosphine oxide} \rightarrow \text{this compound} 2-Aminopyrimidine+Chlorodimethylphosphine oxide→this compound

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the reaction and then cooled to room temperature before isolating the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylphosphoryl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amino group in the pyrimidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphoryl oxides, while reduction can produce phosphine derivatives[3][3].

Scientific Research Applications

4-(Dimethylphosphoryl)pyrimidin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine: A precursor in the synthesis of 4-(dimethylphosphoryl)pyrimidin-2-amine.

    4,6-Dimethylpyrimidin-2-amine: Another pyrimidine derivative with different substituents.

    4-(Dimethylphosphoryl)pyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.

Uniqueness

This compound is unique due to the presence of both the dimethylphosphoryl group and the pyrimidine ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-(dimethylphosphoryl)pyrimidin-2-amine can be achieved through a multi-step process involving the conversion of commercially available starting materials into the desired product.", "Starting Materials": [ "2,4-dichloropyrimidine", "dimethylamine", "phosphorus trichloride", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dichloropyrimidine is reacted with dimethylamine in ethanol to form 4-dimethylaminopyrimidine.", "Step 2: Phosphorus trichloride is added to the reaction mixture and stirred at room temperature to form 4-(dimethylamino)pyrimidin-2-yl chloride.", "Step 3: Sodium hydroxide is added to the reaction mixture to form 4-(dimethylamino)pyrimidin-2-ol.", "Step 4: The reaction mixture is heated to reflux with phosphorus oxychloride to form 4-chloro-2-(dimethylamino)pyrimidine.", "Step 5: The reaction mixture is cooled and then treated with aqueous ammonia to form 4-(dimethylamino)pyrimidin-2-amine.", "Step 6: The final step involves the phosphorylation of 4-(dimethylamino)pyrimidin-2-amine with phosphorus trichloride in the presence of triethylamine to form 4-(dimethylphosphoryl)pyrimidin-2-amine." ] }

CAS No.

2639424-58-9

Molecular Formula

C6H10N3OP

Molecular Weight

171.1

Purity

95

Origin of Product

United States

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